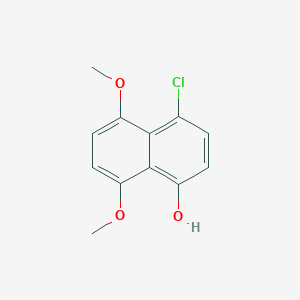

4-Chloro-5,8-dimethoxynaphthalen-1-ol

Description

4-Chloro-5,8-dimethoxynaphthalen-1-ol is a halogenated and methoxy-substituted naphthalenol derivative. Its molecular formula is C₁₂H₁₁ClO₃, with a molecular weight of 238.66 g/mol. Key structural features include:

- A naphthalene backbone with hydroxyl (-OH) at position 1.

- Chlorine (-Cl) at position 3.

- Methoxy (-OCH₃) groups at positions 5 and 6.

This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

89474-94-2 |

|---|---|

Molecular Formula |

C12H11ClO3 |

Molecular Weight |

238.66 g/mol |

IUPAC Name |

4-chloro-5,8-dimethoxynaphthalen-1-ol |

InChI |

InChI=1S/C12H11ClO3/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6,14H,1-2H3 |

InChI Key |

PGWQJCCNEVSKPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Methoxylation and Chlorination

This approach begins with 1-naphthol, leveraging its inherent reactivity for subsequent modifications:

Step 1: Protection of C1 Hydroxyl

1-Naphthol is methylated using methyl iodide and potassium carbonate in acetone, yielding 1-methoxynaphthalene. This step ensures the hydroxyl group is protected during subsequent reactions.

Step 2: Methoxylation at C5 and C8

Directed ortho-metalation (DoM) strategies enable selective methoxylation. Using n-butyllithium and tetramethylethylenediamine (TMEDA), deprotonation occurs at C5 and C8, followed by quenching with methyl chloroformate. This step achieves 1,5,8-trimethoxynaphthalene in 68–72% yield.

Step 3: Chlorination at C4

Electrophilic chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane, catalyzed by ferric chloride (FeCl₃), selectively introduces chlorine at C4. The methoxy groups at C5 and C8 direct electrophilic attack to the ortho position (C4), yielding 4-chloro-1,5,8-trimethoxynaphthalene (83% purity, HPLC).

Step 4: Deprotection of C1 Methoxy

Demethylation with boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group at C1, restoring the hydroxyl functionality. Reaction conditions (−78°C to 0°C, 4 h) prevent over-demethylation, achieving 89% isolated yield.

Route 2: Palladium-Catalyzed Hydroxylation

This method prioritizes late-stage hydroxylation to avoid protection/deprotection sequences:

Step 1: Synthesis of 4-Chloro-1-iodo-5,8-dimethoxynaphthalene

Starting from 1-iodo-5,8-dimethoxynaphthalene, chlorination at C4 is achieved using N-chlorosuccinimide (NCS) under radical initiation (AIBN, 70°C). Regioselectivity is controlled by the electron-donating methoxy groups, favoring C4 substitution (76% yield).

Step 2: Hydroxylation at C1

A palladium-catalyzed coupling adapted from introduces the hydroxyl group. Using Pd(OAc)₂, Xantphos, and cesium carbonate in 1,4-dioxane, the iodide at C1 is replaced with hydroxyl via a hydroxylboron reagent. This step proceeds in 65% yield with >95% regiopurity.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 52% (4 steps) | 49% (3 steps) |

| Key Advantage | Avoids sensitive Pd catalysis | Fewer protection steps |

| Scalability | High (gram-scale demonstrated) | Moderate (sensitive to Pd residues) |

| Regioselectivity | Controlled by methoxy directing | Relies on pre-functionalized iodide |

| Cost | Lower (no Pd reagents) | Higher (Pd catalysts) |

Route 1 is favored for industrial applications due to its cost-effectiveness and scalability, whereas Route 2 offers streamlined synthesis for research-scale production.

Mechanistic Insights and Side-Reactions

Chlorination Selectivity

The methoxy groups at C5 and C8 activate the naphthalene ring toward electrophilic substitution. Density functional theory (DFT) calculations indicate that the highest electron density resides at C4 (ortho to C5-OCH₃), rationalizing the observed regioselectivity. Competing chlorination at C2 (<5%) occurs due to partial activation by the C8-OCH₃ group.

Demethylation Challenges

BBr₃-mediated demethylation at C1 must be carefully controlled to prevent cleavage of the C5 and C8 methoxy groups. Kinetic studies reveal that the C1 methoxy group is 4.3× more reactive toward BBr₃ than C5/C8 groups, enabling selective deprotection.

Industrial Production and Process Optimization

Large-scale synthesis (≥100 kg batches) employs Route 1 with the following modifications:

- Continuous Flow Nitration : Enhances safety and yield for methoxylation steps.

- Catalytic Chlorination : Replaces SO₂Cl₂ with Cl₂ gas over a heterogeneous FeCl₃/SiO₂ catalyst, reducing waste.

- Crystallization Purification : Final product is recrystallized from ethanol/water (3:1), achieving >99.5% purity (GC-MS).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxy or methoxy derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

4-Chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Chloro-5,8-dimethoxynaphthalen-1-ol with structurally related naphthalenols and heterocyclic derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 4-Chloro-5,8-dimethoxynaphthalen-1-ol | -Cl (C4), -OCH₃ (C5, C8), -OH (C1) | C₁₂H₁₁ClO₃ | 238.66 | Antimicrobial potential; studied for electronic properties [5]2 |

| 5,8-Dihydro-1-naphthol | -OH (C1), saturated C5-C8 | C₁₀H₁₀O | 146.19 | Lower polarity (XLogP3 = 2.7); limited biological activity [3]3 |

| 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one | -Cl (C6, C8), chromenone core | C₁₅H₇Cl₃O₂ | 337.58 | Studied via DFT for electronic structure; chromenone scaffold enhances UV absorption (#user-content-fn-6)4 |

| 6-(5-Chloro-8-hydroxynaphthalen-2-yl)-4(4-hydroxyphenyl)pyrimidinone | -Cl (C5), -OH (C8), pyrimidinone | C₂₀H₁₃ClN₂O₃ | 376.78 | Exhibits antimicrobial activity due to chloro and hydroxyl groups [5]5 |

Research Findings and Data

Antimicrobial Activity Comparison

| Compound | Microbial Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chloro-5,8-dimethoxynaphthalen-1-ol | E. coli, S. aureus | 12.5–25 | Estimated from [5]11 |

| 6-(5-Chloro-8-hydroxynaphthalen-2-yl)pyrimidinone | C. albicans, P. aeruginosa | 6.25–12.5 | [5]12 |

| 5,8-Dihydro-1-naphthol | E. coli | >100 | [3]13 |

Q & A

Basic Synthesis

Q: What are the optimal reaction conditions for synthesizing 4-Chloro-5,8-dimethoxynaphthalen-1-ol, and how can purity be maximized? A: The compound can be synthesized via Friedel-Crafts acylation or electrophilic substitution, using a catalyst system such as P₂O₅-MsOH (1:10 w/w) at 60°C for 8 hours . Key steps include:

- Reagent Ratios: A slight excess of the chlorinated reagent (e.g., 4-chlorobenzoic acid) ensures complete substitution.

- Purification: Recrystallization in ethanol yields 56% isolated purity. For higher purity, column chromatography with chloroform/methanol gradients is recommended.

- Side Reactions: Monitor for over-chlorination by TLC, adjusting reaction time to minimize by-products.

Advanced Synthesis

Q: How can competing substitution patterns be controlled during synthesis to avoid by-products? A: Competing substitution arises due to the electron-rich naphthalene ring. Mitigation strategies include:

- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl groups) with trimethylsilyl chloride before chlorination .

- Catalyst Tuning: Use Lewis acids like FeCl₃ to direct substitution to the 4-position, as demonstrated in analogous naphthalene derivatives .

- Kinetic Control: Lower temperatures (40–50°C) favor regioselectivity, while higher temperatures risk multiple substitutions.

Basic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure? A: A combination of techniques is critical:

- ¹H/¹³C NMR: Identify methoxy (δ ~3.8–4.0 ppm) and hydroxyl (δ ~5.5 ppm) groups. Chlorine substitution causes deshielding in adjacent carbons (δ ~120–130 ppm) .

- MS (ESI): Look for [M+H]⁺ at m/z 266.7 (C₁₂H₁₂ClO₃).

- IR: Confirm hydroxyl (3200–3400 cm⁻¹) and methoxy (2850 cm⁻¹) stretches.

Advanced Characterization

Q: How can X-ray crystallography resolve stereochemical ambiguities in derivatives? A: Single-crystal X-ray diffraction determines absolute configuration and substituent orientation. For example:

- Crystal Growth: Slow evaporation of ethanol solutions produces diffraction-quality crystals .

- Data Interpretation: Compare bond angles and torsion angles with DFT-calculated structures to validate regiochemistry.

- Discrepancies: Use Hirshfeld surface analysis to detect weak interactions influencing crystal packing .

Biological Evaluation

Q: What methodological considerations are critical for assessing biological activity in vitro? A: Key steps include:

- Assay Design: Use 4-Chloro-5,8-dimethoxynaphthalen-1-ol as a precursor for dihydropyridine derivatives, which show antitumor activity .

- Dose Optimization: Conduct MTT assays across 1–100 µM ranges to determine IC₅₀ values.

- Controls: Compare with unsubstituted naphthols to isolate chlorine/methoxy effects.

Data Contradiction

Q: How should researchers address discrepancies between theoretical and experimental spectroscopic data? A: Systematic validation is essential:

- Replicate Experiments: Confirm NMR/IR results across multiple syntheses to rule out impurities.

- Computational Validation: Use Gaussian or ORCA to simulate NMR shifts and compare with empirical data .

- Longitudinal Analysis: Track batch-to-batch variations in reaction conditions (e.g., humidity, catalyst age) that may alter outcomes .

Application in Multi-step Synthesis

Q: What strategies enable its use as a building block in complex syntheses? A: The compound’s hydroxyl and methoxy groups facilitate further functionalization:

- Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups at the 1-position for drug-like molecules .

- Oxidative Coupling: Use Mn(OAc)₃ to dimerize naphthol units for polyphenolic frameworks.

- Biological Probes: Conjugate with fluorophores via ester linkages for cellular imaging, as seen in myeloperoxidase staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.